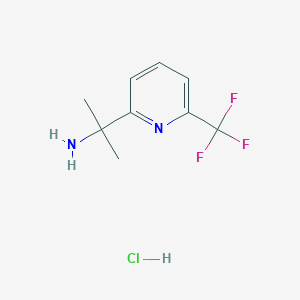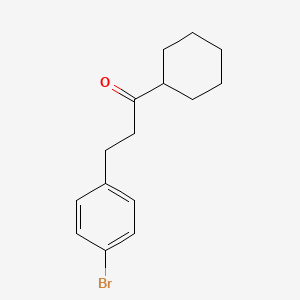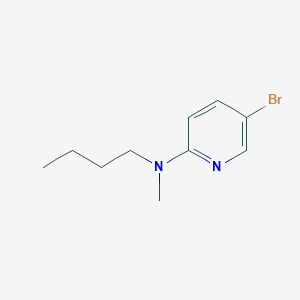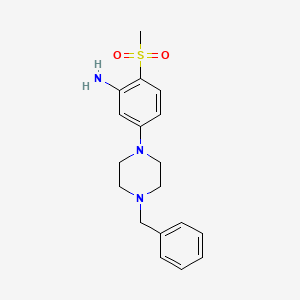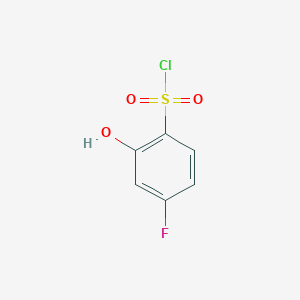
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
概要
説明
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1261674-76-3 . It has a molecular weight of 210.61 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of this compound is C6H4ClFO3S . Unfortunately, the specific InChI key or linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
This compound is a powder . The specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .科学的研究の応用
Environmental Applications and Concerns
- Fluorochemicals, including those related to 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride, are known for their persistence and bioaccumulation in the environment. Studies have focused on understanding their environmental fate, toxicological profile, and remediation methods. For instance, research on perfluorinated acids (PFAs) and their derivatives, which share structural similarities with fluoro-sulfonyl chlorides, highlights the complexities in assessing human and environmental exposure due to their stable nature and widespread use in various industrial applications (D’eon & Mabury, 2011).
Medicinal Chemistry
- Sulfonamides, including derivatives of this compound, have been extensively explored for their antibacterial properties. The structural modifications of sulfonamide molecules have led to a broad spectrum of biological activities, suggesting potential medicinal applications for sulfonamide-based compounds in treating various diseases beyond their traditional use as antibacterials (Shichao et al., 2016).
Material Science and Industrial Applications
- The unique properties of fluorochemicals, such as thermal and chemical stability, make them valuable in material science and industrial applications. For instance, fluoropolymers, which are closely related to fluoro-sulfonyl chlorides, are used in high-performance applications due to their exceptional resistance to heat, chemicals, and electrical insulation properties (Henry et al., 2018).
Environmental Remediation
- The persistence and potential toxicity of fluorochemicals have prompted research into remediation techniques. Studies on the microbial degradation of polyfluoroalkyl chemicals offer insights into the environmental fate and possible degradation pathways of fluoro-sulfonyl chloride derivatives, which could inform remediation strategies for these compounds (Liu & Avendaño, 2013).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining aromaticity .
Mode of Action
The mode of action of this compound involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the resulting intermediate .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is known to be tolerant of a wide range of reaction conditions . .
生化学分析
Biochemical Properties
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate ester derivatives, respectively . These interactions are crucial in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or receptor modulation. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit enzymes in the sulfonation pathway, affecting the metabolism of endogenous and exogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its biochemical effects .
特性
IUPAC Name |
4-fluoro-2-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIXUUYLEAKRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

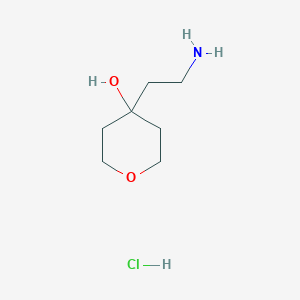
![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)
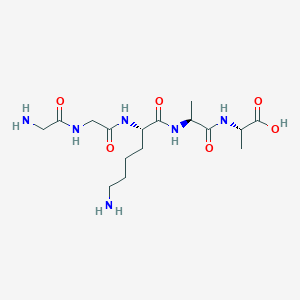
![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)
